

# Real-World Evidence on PTCA Outcomes: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ptca

Cat. No.: B1218239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of real-world outcomes in Percutaneous Transluminal Coronary Angioplasty (**PTCA**), drawing on data from large-scale patient registries and meta-analyses. The focus is on comparing the performance of different stent technologies and guidance techniques to inform research and clinical practice.

## Drug-Eluting Stents (DES) vs. Bare-Metal Stents (BMS)

Real-world evidence from numerous patient registries consistently demonstrates the superiority of drug-eluting stents (DES) over bare-metal stents (BMS) in reducing the risk of target lesion revascularization (TLR) and major adverse cardiac events (MACE). While early concerns existed regarding late stent thrombosis with first-generation DES, newer generation DES have shown improved safety profiles.

A systematic review of studies published between January 2019 and September 2024, which included randomized controlled trials and non-randomized studies, found that second-generation DES significantly reduce mortality, MACE, myocardial infarction (MI), TLR, and stent thrombosis compared to BMS.<sup>[1]</sup> Another study analyzing administrative data from 2013 to 2019 found that patients receiving DES had a lower risk of all-cause mortality and MI at 5 years compared to those receiving BMS.<sup>[2]</sup>

However, in specific patient populations, such as those with saphenous vein graft lesions, the long-term advantage of DES in terms of graft patency may be less pronounced, with similar three-year adverse event rates compared to BMS.<sup>[3]</sup> For patients with ST-segment elevation myocardial infarction (STEMI), a prospective registry showed that while DES were associated with lower rates of target vessel revascularization at three years, they also had a higher incidence of late definite stent thrombosis compared to BMS.<sup>[4]</sup>

Here is a summary of key comparative outcomes from real-world registry data:

| Outcome                         | Drug-Eluting Stents (DES) | Bare-Metal Stents (BMS) | Study Population                               | Follow-up     | Citation |
|---------------------------------|---------------------------|-------------------------|------------------------------------------------|---------------|----------|
| All-Cause Mortality             | 4.2%                      | 13.5%                   | STEMI Patients                                 | 3 Years       | [4]      |
| Target Vessel Revascularization | 10.5%                     | 21%                     | STEMI Patients                                 | 3 Years       | [4]      |
| Late Definite Stent Thrombosis  | 2.5%                      | 0.7%                    | STEMI Patients                                 | >1 Year       | [4]      |
| Mortality                       | Lower with DES            | Higher with BMS         | Elderly patients with chronic total occlusions | Not specified | [5]      |
| Myocardial Infarction           | Similar rates             | Similar rates           | Elderly patients with chronic total occlusions | Not specified | [5]      |
| Repeat Revascularization        | Similar rates             | Similar rates           | Elderly patients with chronic total occlusions | Not specified | [5]      |

## Experimental Protocols:

- Prairie "Real World" Stent Registry: This study identified consecutive patients who underwent stent placement within a de novo saphenous vein graft lesion between May 1, 2003, and July 31, 2007. Clinical follow-up was obtained at regular intervals. The Kaplan-Meier method was used for survival estimates, and Cox regression analysis was used to predict the risk associated with stent type, with propensity score adjustment.[3]
- Prospective STEMI Registry: This registry included 1,569 consecutive unselected patients with STEMI who underwent emergency primary PCI from January 2001 to December 2009. The primary endpoints were all-cause mortality and target vessel revascularization at 1, 2, and 3 years. Survival status was assessed by municipal civil registries, and repeat revascularization procedures were prospectively collected.[4]
- National Cardiovascular Data Registry (NCDR) Analysis: This study utilized data from the NCDR CathPCI Registry linked to Centers for Medicare and Medicaid Services inpatient claims databases for elderly patients undergoing revascularization of chronic total occlusions between 2005 and 2008.[5]

## Intravascular Ultrasound (IVUS) vs. Angiography Guidance

The use of intravascular imaging, particularly intravascular ultrasound (IVUS), to guide **PTCA** procedures has been associated with improved clinical outcomes compared to traditional angiography-guided interventions. Real-world data suggests that IVUS guidance leads to a reduction in major adverse cardiac events.

A meta-analysis of 19 studies involving 27,610 patients demonstrated that IVUS-guided PCI was associated with a significantly lower risk of cardiovascular death, myocardial infarction, target lesion revascularization, and stent thrombosis compared to angiography-guided PCI.[6] Another large-scale, real-world analysis of over 1.8 million PCI procedures found that IVUS-guided PCI was associated with lower long-term mortality, MI, and repeat revascularization rates.[7] The benefits of IVUS guidance were consistent across various patient subgroups, including those presenting with acute coronary syndrome (ACS) and those with complex lesions.[7]

The following table summarizes the comparative outcomes:

| Outcome                            | IVUS-Guided PCI       | Angiography-Guided PCI | Study Population                      | Follow-up        | Citation |
|------------------------------------|-----------------------|------------------------|---------------------------------------|------------------|----------|
| Cardiovascular Death               | Lower Risk (RR: 0.63) | Higher Risk            | Meta-analysis of 19 studies           | Not specified    | [6]      |
| Myocardial Infarction              | Lower Risk (RR: 0.71) | Higher Risk            | Meta-analysis of 19 studies           | Not specified    | [6]      |
| Target Lesion Revascularization    | Lower Risk (RR: 0.81) | Higher Risk            | Meta-analysis of 19 studies           | Not specified    | [6]      |
| Stent Thrombosis                   | Lower Risk (RR: 0.57) | Higher Risk            | Meta-analysis of 19 studies           | Not specified    | [6]      |
| Long-Term Mortality                | Lower (aHR: 0.921)    | Higher                 | Real-world registry of >1.8M patients | Median 3.7 years | [7]      |
| Long-Term Myocardial Infarction    | Lower (aHR: 0.927)    | Higher                 | Real-world registry of >1.8M patients | Median 3.0 years | [7]      |
| Long-Term Repeat Revascularization | Lower                 | Higher                 | Real-world registry of >1.8M patients | Median 3.0 years | [7]      |

## Experimental Protocols:

- Meta-Analysis of IVUS vs. Angiography Guidance: A comprehensive search of electronic databases was conducted to identify randomized controlled trials and observational studies comparing IVUS-guided and angiography-guided PCI. The primary outcomes of interest

were cardiovascular death, MI, TLR, and stent thrombosis. Risk ratios (RR) and 95% confidence intervals were calculated using a random-effects model.[6]

- Large-Scale Real-World PCI Registry: This study utilized a large, multicenter registry of patients undergoing PCI. Propensity score matching was used to compare patients who underwent IVUS-guided PCI with those who had angiography-guided PCI to account for baseline differences. The primary outcomes were long-term mortality, MI, and repeat revascularization. Adjusted hazard ratios (aHR) were calculated.[7]

## Visualizing Key Processes in PTCA Outcome Analysis

To better understand the methodologies and biological pathways relevant to **PTCA** outcomes, the following diagrams illustrate a typical patient flow in a registry-based comparative effectiveness study and the signaling pathway of in-stent restenosis.

[Click to download full resolution via product page](#)**Patient Flow in a Registry-Based Comparative Study**

[Click to download full resolution via product page](#)**Signaling Pathway of In-Stent Restenosis**

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparative Efficacy and Long-Term Outcomes of Drug-Eluting Stents vs. Bare-Metal Stents in Coronary Artery Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How real can we get in generating real world evidence? Exploring the opportunities of routinely collected administrative data for evaluation of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term outcomes of drug-eluting stents versus bare-metal stents in saphenous vein graft disease: results from the Prairie "Real World" Stent Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of late (3-year) registry data outcomes using bare metal versus drug-eluting stents for treating ST-segment elevation acute myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [jacc.org](http://jacc.org) [jacc.org]
- 6. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 7. [jacc.org](http://jacc.org) [jacc.org]
- To cite this document: BenchChem. [Real-World Evidence on PTCA Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218239#real-world-evidence-and-registry-data-on-ptca-outcomes\]](https://www.benchchem.com/product/b1218239#real-world-evidence-and-registry-data-on-ptca-outcomes)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)